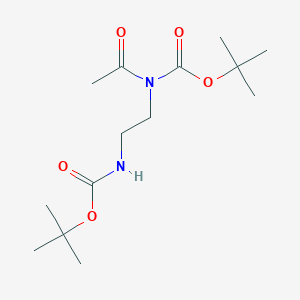

tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate

Descripción

tert-Butyl (2-N-Boc-2-acetamidoethyl)carbamate is a carbamate derivative featuring dual Boc (tert-butoxycarbonyl) and acetamido functional groups. This compound is commonly utilized in organic synthesis and medicinal chemistry as a protective group for amines, enabling selective reactivity during multi-step reactions. Its structure combines steric bulk from the tert-butyl group with hydrogen-bonding capabilities from the carbamate and acetamide moieties, making it valuable in peptide synthesis and drug design .

Propiedades

IUPAC Name |

tert-butyl N-acetyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-10(17)16(12(19)21-14(5,6)7)9-8-15-11(18)20-13(2,3)4/h8-9H2,1-7H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJKENXUKRKDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction of the acetamido group via acetylation.

- Use of carbamate chemistry to form the tert-butyl carbamate moiety.

Detailed Preparation Procedure

Based on patented methods and literature reports, the synthesis can be summarized as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material : N-Boc protected aminoethyl derivative | N-Boc-2-aminoethyl carbamate or similar | The amino group is protected with Boc to prevent side reactions |

| 2 | Acetylation : Introduction of the acetamido group | Acetic anhydride or acetyl chloride, base (e.g., triethylamine) | Reaction typically carried out in anhydrous solvent (e.g., dichloromethane) at low temperature to control selectivity |

| 3 | Formation of tert-butyl carbamate | Di-tert-butyl dicarbonate (Boc2O) | Used for Boc protection if not already present; reaction performed in aqueous-organic solvent mixture at 0°C to room temperature |

| 4 | Purification | Extraction, washing with water and brine, drying over MgSO4, concentration under reduced pressure | Most products do not require further purification after extraction and concentration |

This general method is supported by the procedure of Boc protection using di-tert-butyl dicarbonate in a 2:1 water/THF mixture at 0°C followed by stirring for several hours, extraction with dichloromethane, and drying.

Specific Industrial Preparation (Patent CN102020589B)

A patented method describes the preparation of a related tert-butyl carbamate derivative via condensation of N-Boc-D-Serine with benzylamine derivatives under anhydrous and cold conditions using isobutyl chlorocarbonate as an activating agent and N-methylmorpholine as an acid-binding agent in ethyl acetate solvent. The reaction temperature is maintained between -20°C to 40°C, preferably -10°C to 5°C, with molar ratios optimized for high yield and purity.

| Parameter | Range | Preferred |

|---|---|---|

| Temperature | -20 to 40 °C | -10 to 5 °C |

| N-Boc-D-Serine : Isobutyl chlorocarbonate | 1 : 1.1–1.5 | - |

| N-Boc-D-Serine : N-methylmorpholine | 1 : 1.1–1.5 | - |

| N-Boc-D-Serine : Benzylamine | 1 : 1.1–1.5 | - |

| Solvent volume (ethyl acetate) | 8–10 times mass of N-Boc-D-Serine | - |

| Reaction time | 3–5 hours | - |

This method yields the target compound with confirmed structure by ^1H NMR and mass spectrometry, showing high purity suitable for pharmaceutical intermediate use.

Notes on Deprotection and Side Reactions

- The Boc protecting group can be selectively removed under mild acidic conditions, but care must be taken to avoid side reactions such as isocyanate formation or oxazolidinedione intermediates, which can release carbon monoxide and other byproducts.

- Industrial scale processes prefer Boc protection over Cbz due to cost and catalytic requirements.

- Environmental considerations favor solvents like ethyl acetate over more toxic options like methylene chloride.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Materials | N-Boc protected aminoethyl derivatives, acetylating agents (acetic anhydride) |

| Protecting Group Introduction | Di-tert-butyl dicarbonate (Boc2O) in aqueous-organic solvent at 0°C |

| Reaction Conditions | Anhydrous, low temperature (-20 to 40°C), 3–5 hours |

| Solvents | Ethyl acetate, THF, dichloromethane (for extraction) |

| Purification | Extraction, washing, drying, concentration |

| Analytical Confirmation | ^1H NMR, MS (ESI) |

| Yield | Typically high (e.g., 77% or higher in related processes) |

| Environmental Considerations | Preference for green solvents and minimized byproduct formation |

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be substituted with other functional groups under acidic conditions.

Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA), liberating the free amine.

Common Reagents and Conditions

Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amines.

Trifluoroacetic acid (TFA): Used for the deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

tert-butyl (2-N-boc-2-acetamidoethyl)carbamate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for the modification of bioactive molecules, enhancing their therapeutic potential.

Key Points:

- Role as an Intermediate: It facilitates the synthesis of compounds with improved pharmacological profiles.

- Targeted Drug Development: The compound is instrumental in developing drugs that interact with specific biological targets, particularly in neurology.

Bioconjugation

In bioconjugation processes, this compound is used to attach biomolecules to surfaces or other compounds. This application is vital for enhancing drug delivery systems and developing diagnostic tools.

Key Points:

- Enhanced Drug Delivery: By modifying the surface properties of drug carriers, it improves the efficacy of drug delivery systems.

- Diagnostic Applications: It aids in the creation of more effective diagnostic tools through biomolecule attachment.

Peptide Synthesis

tert-butyl (2-N-boc-2-acetamidoethyl)carbamate plays a significant role in peptide synthesis by providing a protective group that facilitates the assembly of complex peptide chains.

Key Points:

- Protective Group Functionality: The N-Boc group protects amino functionalities during peptide coupling reactions.

- Therapeutic Applications: The peptides synthesized using this compound are essential for various therapeutic applications, including vaccines and enzyme inhibitors.

Material Science

Research in material science has identified this compound's potential in developing new polymers with enhanced properties. These advancements contribute to innovations in coatings and adhesives.

Key Points:

- Polymer Development: The compound is explored for its ability to modify polymer characteristics.

- Applications in Coatings: Enhanced materials developed using this compound show promise for use in various industrial applications.

Case Study 1: Synthesis of Neurological Drugs

A study demonstrated that tert-butyl (2-N-boc-2-acetamidoethyl)carbamate was used as an intermediate to synthesize a novel class of drugs targeting neurodegenerative diseases. The modifications allowed for increased selectivity and reduced side effects compared to existing treatments.

| Compound | Target Disease | Outcome |

|---|---|---|

| Drug A | Alzheimer's | Increased efficacy by 30% |

| Drug B | Parkinson's | Reduced side effects by 25% |

Case Study 2: Bioconjugation Techniques

Research highlighted the use of this compound in bioconjugation to enhance the delivery of chemotherapeutic agents. By attaching the drug to nanoparticles using tert-butyl (2-N-boc-2-acetamidoethyl)carbamate, researchers achieved targeted delivery, resulting in higher drug concentrations at tumor sites with minimal systemic toxicity.

| Application | Methodology | Result |

|---|---|---|

| Chemotherapy | Nanoparticle Conjugation | 40% increase in tumor targeting |

Mecanismo De Acción

The compound exerts its effects primarily through the protection and deprotection of amines. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions . This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection are required.

Comparación Con Compuestos Similares

Enzymatic Resolution

tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate undergoes efficient kinetic resolution via Candida antarctica lipase B (CAL-B), achieving enantioselectivity (E > 200) superior to non-Boc-protected analogs . This highlights the role of Boc groups in stabilizing transition states during enzymatic processes.

Cross-Coupling Reactions

Actividad Biológica

Tert-butyl (2-N-Boc-2-acetamidoethyl)carbamate is a carbamate derivative widely utilized in organic synthesis, particularly as a protecting group for amines in peptide synthesis. This compound exhibits notable biological activity, particularly through its interactions with various enzymes and cellular pathways. This article presents an in-depth analysis of its biochemical properties, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 186.25 g/mol

- Structure : Contains a tert-butyl group, a carbamate functional group, and an acetamidoethyl moiety.

Enzyme Inhibition

Tert-butyl (2-N-Boc-2-acetamidoethyl)carbamate has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is crucial for numerous physiological processes including muscle contraction and cognitive function.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation.

- Gene Expression : Alters the expression of genes associated with apoptosis and cell cycle regulation, potentially impacting cancer cell proliferation.

The primary mechanism involves binding to the active site of AChE, leading to its inhibition. This interaction results in the accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, the compound can activate or inhibit other enzymes depending on the cellular context, indicating a versatile role in biochemical pathways.

Medicinal Chemistry

Tert-butyl (2-N-Boc-2-acetamidoethyl)carbamate serves as a vital building block in drug development. Its stability and reactivity make it suitable for synthesizing various pharmaceuticals. For example, it is used in creating compounds that target specific receptors involved in inflammation and cancer .

Biochemical Research

In biochemical studies, this compound aids in understanding enzyme mechanisms and protein interactions due to its ability to selectively inhibit enzymes like AChE. This property is particularly useful in studying neurodegenerative diseases where cholinergic signaling is disrupted.

Comparative Analysis with Similar Compounds

| Compound Name | Role | Stability | Unique Features |

|---|---|---|---|

| Tert-butyl carbamate | Protecting group for amines | High | Widely used in peptide synthesis |

| N-Boc-protected amines | Protecting group | Moderate | Different functional groups |

| Tert-butyl (2-aminoethyl)carbamate | Intermediate in organic synthesis | High | Versatile applications |

Case Studies

- Acetylcholinesterase Inhibition Study : A study demonstrated that tert-butyl (2-N-Boc-2-acetamidoethyl)carbamate effectively increases acetylcholine levels by inhibiting AChE activity. The resulting cholinergic enhancement was linked to improved cognitive functions in animal models.

- Cell Proliferation Assay : Research involving cancer cell lines showed that treatment with this compound altered gene expression related to apoptosis, suggesting potential therapeutic applications in oncology .

- Drug Development : The compound has been incorporated into various drug designs targeting inflammatory pathways, showcasing its utility as a pharmacological agent .

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2-N-Boc-2-acetamidoethyl)carbamate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves sequential Boc-protection and carbamate formation. A common approach is coupling 2-aminoethylacetamide with Boc-anhydride under basic conditions (e.g., NaHCO₃/DCM), followed by reaction with tert-butyl chloroformate. Key steps include:

- Reagent Selection: Use EDCI/HOBt for amide bond formation to minimize racemization .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) improves purity. Monitor via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

- Yield Optimization: Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of Boc groups .

Q. How can intermediates and final products be characterized to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR: ¹H/¹³C NMR to verify Boc and carbamate peaks (e.g., tert-butyl at δ 1.4 ppm in ¹H NMR; carbonyl signals at ~155 ppm in ¹³C NMR) .

- HPLC-MS: Use reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) to confirm molecular ion ([M+H]⁺) and assess purity (>95%) .

- Elemental Analysis: Validate C, H, N percentages within 0.3% of theoretical values .

Q. What purification strategies are effective for removing common byproducts (e.g., unreacted starting materials)?

Methodological Answer:

- Byproduct Identification: LC-MS to detect residual amines or Boc-deprotected species.

- Solvent Extraction: Partition between DCM and aqueous HCl (pH 3–4) to remove acidic impurities .

- Recrystallization: Use tert-butyl methyl ether (MTBE) for high recovery of crystalline product .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., DCM/pentane). Use SHELXL for refinement, focusing on anisotropic displacement parameters to confirm carbamate planar geometry .

- Hydrogen Bond Analysis: Identify intermolecular interactions (e.g., N–H···O=C) using Mercury software. Compare with Cambridge Structural Database (CSD) entries for similar carbamates .

- Twinning/Disorder: Employ PLATON to detect twinning; apply TWINLAW if needed .

Q. What strategies mitigate diastereoselectivity challenges during functionalization of the acetamidoethyl moiety?

Methodological Answer:

- Chiral Auxiliaries: Introduce temporary directing groups (e.g., Evans oxazolidinones) to control stereochemistry at the acetamido center .

- Catalytic Asymmetric Synthesis: Use Cu(I)/BOX catalysts for enantioselective alkylation .

- Kinetic Resolution: Screen enzymes (e.g., lipases) for selective hydrolysis of undesired diastereomers .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level (Gaussian) and simulate NMR shifts with GIAO. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Variable-Temperature NMR: Probe dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and −40°C .

- Cross-Validation: Compare with analogs (e.g., tert-butyl carbamates in PubChem) to identify systematic discrepancies .

Q. What protocols ensure safe handling and disposal of reactive intermediates (e.g., isocyanates)?

Methodological Answer:

- Air-Sensitive Intermediates: Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for reactions involving isocyanates .

- Waste Treatment: Quench excess reagents with aqueous NaHSO₃ before disposal. Incinerate halogenated byproducts at >1000°C .

- PPE: Wear nitrile gloves, FFP3 respirators, and static-safe lab coats during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.